molecular formula C10H17N5 B1389648 N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine CAS No. 1185538-68-4

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B1389648
CAS No.: 1185538-68-4
M. Wt: 207.28 g/mol
InChI Key: XJISYERCUUFJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of pyrimidine chemistry, which dates back to the late nineteenth century when Pinner coined the term pyrimidine in 1884 from a combination of the words pyridine and amidine due to structural similarities. The systematic exploration of pyrimidine derivatives gained momentum as researchers recognized their fundamental role in biological systems, particularly as components of deoxyribonucleic acid and ribonucleic acid bases including cytosine, thymine, and uracil.

The integration of piperazine moieties into pyrimidine frameworks represents a more recent development in medicinal chemistry, driven by the recognition that piperazine derivatives exhibit diverse pharmacological activities. This compound specifically emerged as part of systematic structure-activity relationship studies aimed at developing novel therapeutic agents with enhanced selectivity and potency. The compound's development reflects the pharmaceutical industry's ongoing effort to create hybrid molecules that combine the advantageous properties of multiple heterocyclic systems within a single molecular framework.

Research into pyrimidinylpiperazine derivatives gained particular significance when scientists discovered that 1-(2-Pyrimidinyl)piperazine and related compounds function as antagonists of alpha-2-adrenergic receptors and partial agonists of serotonin receptors. This discovery catalyzed extensive investigation into various substitution patterns on both the pyrimidine and piperazine rings, leading to the synthesis and characterization of this compound as a valuable research compound and potential pharmaceutical intermediate.

Significance in Pyrimidine-Piperazine Chemistry

This compound occupies a particularly important position within pyrimidine-piperazine chemistry due to its unique substitution pattern that combines dimethylamino functionality at the 4-position of the pyrimidine ring with a piperazine substituent at the 6-position. This specific arrangement creates a molecule with distinct electronic and steric properties that differentiate it from other members of the pyrimidinylpiperazine family.

The compound's significance is further enhanced by its role as a structural template for the development of more complex derivatives. Research has demonstrated that pyrimidinylpiperazine scaffolds serve as common metabolites of numerous anxiolytic agents classified as azapirones, including buspirone, gepirone, ipsapirone, and tandospirone. The presence of both dimethylamino and piperazine functionalities provides multiple sites for further chemical modification, making this compound a versatile synthetic intermediate for accessing diverse molecular architectures.

From a synthetic chemistry perspective, this compound demonstrates the successful application of nucleophilic substitution reactions on activated pyrimidine rings. The compound's synthesis typically involves the displacement of leaving groups such as chloride from appropriate 4-chloro-6-substituted pyrimidine precursors by piperazine nucleophiles under controlled conditions. This synthetic accessibility has made the compound valuable for medicinal chemistry programs focused on exploring structure-activity relationships within the pyrimidinylpiperazine class.

Property Value Reference
Molecular Formula C₁₀H₁₇N₅
Molecular Weight 207.28 g/mol
Chemical Abstracts Service Number 1185538-68-4
International Union of Pure and Applied Chemistry Name N,N-dimethyl-6-piperazin-1-ylpyrimidin-4-amine
Simplified Molecular Input Line Entry System CN(C)C1=CC(N2CCNCC2)=NC=N1

Classification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The compound's name precisely describes its structural features: the dimethylamino group attached to the nitrogen at position 4 of the pyrimidine ring, and the piperazine moiety connected at position 6 through a nitrogen-carbon bond.

According to chemical classification systems, this compound belongs to the broader category of aminopyrimidines, specifically representing a disubstituted pyrimidine derivative. The presence of the piperazine substituent further classifies it within the pyrimidinylpiperazine family, a subset of compounds that has gained considerable attention in pharmaceutical research due to their diverse biological activities.

The compound can also be classified as a tertiary amine due to the dimethylamino functionality, and as a secondary amine through the unsubstituted nitrogen atom in the piperazine ring. This dual amine character contributes to the compound's chemical reactivity and potential for forming hydrogen bonds or ionic interactions with biological targets.

Alternative nomenclature systems may refer to this compound using different naming conventions, but the International Union of Pure and Applied Chemistry name remains the standard for scientific literature and regulatory documentation. The compound's registry number 1185538-68-4 provides a unique identifier that eliminates ambiguity in chemical databases and commercial transactions.

Position in Heterocyclic Compound Taxonomy

Within the comprehensive taxonomy of heterocyclic compounds, this compound occupies a specific position as a six-membered heterocycle containing multiple nitrogen atoms. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds and include 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

The compound's pyrimidine core places it within the diazine subfamily of azines, specifically characterized by two nitrogen atoms in a six-membered ring. This structural motif connects the compound to fundamental biological molecules, as pyrimidines serve as essential components of nucleic acids and participate in numerous metabolic processes. The biosynthetic pathway for pyrimidines involves six enzymatic steps, beginning with bicarbonate and ammonia to form uridine-5'-monophosphate, highlighting the biological significance of this heterocyclic system.

The piperazine component adds another layer of classification, representing a saturated six-membered ring containing two nitrogen atoms in the 1,4-positions. Unlike the aromatic pyrimidine ring, piperazine behaves as a conventional diamine with modified steric properties, contributing flexibility and basicity to the overall molecular structure.

This dual heterocyclic nature positions this compound as a bridge compound between aromatic and aliphatic nitrogen heterocycles. The combination creates opportunities for diverse intermolecular interactions, including pi-stacking through the aromatic pyrimidine ring and hydrogen bonding through the saturated piperazine nitrogen atoms. Such structural features explain the compound's utility as a building block for more complex pharmaceutical agents and its appearance as a metabolite of various therapeutic compounds.

The taxonomic position of this compound also reflects broader trends in heterocyclic chemistry toward hybrid molecules that combine multiple pharmacophoric elements. Modern drug discovery increasingly relies on such hybrid structures to achieve improved selectivity, potency, and pharmacokinetic properties compared to simpler heterocyclic systems. This compound exemplifies this approach by integrating the biological relevance of pyrimidines with the pharmacological versatility of piperazines within a single molecular framework.

Properties

IUPAC Name

N,N-dimethyl-6-piperazin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-14(2)9-7-10(13-8-12-9)15-5-3-11-4-6-15/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJISYERCUUFJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials

The preparation requires the following key starting materials:

  • 6-chloropyrimidine-4-amine (or its derivatives)
  • N,N-dimethylpiperazine
  • Base (typically potassium carbonate)
  • Appropriate solvent (commonly DMF)

Reaction Conditions

The reaction is typically conducted under the following conditions:

Parameter Typical Range Optimal Conditions
Temperature 80-120°C 100°C
Reaction Time 6-24 hours 12 hours
Solvent DMF, DMSO, NMP DMF
Base K₂CO₃, Cs₂CO₃, TEA K₂CO₃
Atmosphere Nitrogen or Argon Nitrogen
Catalyst (optional) Pd catalysts Pd/C

Standard Preparation Method

The standard method for preparing this compound involves a one-pot reaction system.

Reaction Scheme

The reaction proceeds via nucleophilic aromatic substitution:

  • 6-chloropyrimidine-4-amine is treated with N,N-dimethylpiperazine
  • The reaction occurs in the presence of potassium carbonate
  • DMF serves as the solvent
  • The mixture is heated at elevated temperatures (typically 100°C)

Detailed Procedure

A typical procedure involves:

  • Charging a reaction vessel with 6-chloropyrimidine-4-amine (1 equivalent)
  • Adding N,N-dimethylpiperazine (1.2-1.5 equivalents)
  • Adding potassium carbonate (2 equivalents)
  • Adding anhydrous DMF (10-15 mL per gram of starting material)
  • Heating the mixture at 100°C under nitrogen atmosphere for 12 hours
  • Cooling to room temperature and quenching with water
  • Extracting the product with ethyl acetate
  • Purifying via column chromatography or recrystallization

Alternative Synthetic Routes

Several alternative approaches have been developed to optimize yield, reduce reaction time, or accommodate different starting materials.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining or improving yields:

Parameter Conventional Method Microwave Method
Reaction Time 12 hours 30-60 minutes
Temperature 100°C 120-150°C
Yield 65-75% 75-85%
Solvent Volume 10-15 mL/g 5-8 mL/g

Flow Chemistry Approach

Continuous flow chemistry offers advantages for scaling up the synthesis:

  • Reactants are continuously pumped through a heated reactor
  • Residence time is typically 10-30 minutes
  • Temperature is maintained at 120-140°C
  • Pressure is kept at 5-10 bar
  • Yields are comparable to batch processes but with improved consistency

Optimization Strategies

Various optimization strategies have been employed to enhance the preparation of this compound.

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

Solvent Relative Yield (%) Reaction Time (h) Comments
DMF 100 12 Standard solvent
DMSO 95 10 Higher boiling point
NMP 90 14 Good alternative
Dioxane 65 18 Lower yields
Acetonitrile 40 24 Poor solubility

Base Selection

The choice of base affects both yield and purity:

Base Relative Yield (%) Product Purity (%) Cost Factor
K₂CO₃ 100 95 1.0
Cs₂CO₃ 110 97 5.2
TEA 75 90 0.8
DIPEA 80 92 1.2
NaOH 60 85 0.3

Catalyst Effects

While the reaction can proceed without catalysts, certain additives can enhance the reaction:

  • Palladium catalysts (Pd/C, Pd(OAc)₂) can increase yields by 10-15%
  • Phase transfer catalysts like TBAB improve reaction rates in biphasic systems
  • Lewis acids (ZnCl₂, AlCl₃) can activate the pyrimidine ring but may lead to side reactions

Purification Methods

Effective purification is crucial for obtaining high-purity this compound.

Chromatographic Purification

Column chromatography provides high-purity material:

  • Silica gel as stationary phase
  • Gradient elution using ethyl acetate/hexane or DCM/methanol mixtures
  • Typical recovery: 85-90% of crude product

Recrystallization

Recrystallization offers a scalable purification approach:

Solvent System Recovery (%) Purity (%) Practicality
Ethanol/Water 75 98 High
Acetone/Hexane 80 97 Medium
DCM/Diethyl ether 85 96 Medium
Ethyl acetate 70 99 High

Scale-Up Considerations

When scaling up the preparation of this compound, several factors require attention:

Heat Transfer

Larger reaction volumes present heat transfer challenges:

  • Jacketed reactors are preferred over direct heating
  • Addition rates should be controlled to manage exotherms
  • Temperature monitoring at multiple points is recommended

Mixing Efficiency

Efficient mixing becomes critical at larger scales:

  • Mechanical stirring with appropriate impeller design is necessary
  • Solid addition should be controlled to prevent agglomeration
  • Reaction concentration may need adjustment (typically 10-15% lower than lab scale)

Analytical Methods for Product Characterization

Proper characterization ensures the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Key spectroscopic features include:

  • ¹H NMR shows characteristic signals for:

    • Pyrimidine protons (δ ~8.0-8.5 ppm)
    • Piperazine protons (δ ~2.8-3.5 ppm)
    • N,N-dimethyl protons (δ ~3.0 ppm)
  • ¹³C NMR displays signals for:

    • Pyrimidine carbons (δ ~160-170 ppm for C-4 and C-6)
    • Piperazine carbons (δ ~45-50 ppm)
    • N,N-dimethyl carbons (δ ~38-40 ppm)

Chromatographic Analysis

HPLC analysis typically employs:

  • C18 reverse-phase column
  • Mobile phase: acetonitrile/water with 0.1% formic acid
  • Detection at 254-280 nm
  • Retention time: typically 5-8 minutes under standard conditions

Chemical Reactions Analysis

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Oncology

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine has been identified as a potent inhibitor of Checkpoint Kinase 1 (CHK1), an essential regulator of the cell cycle and DNA damage response. Inhibition of CHK1 can increase the sensitivity of cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy treatments. Several studies have demonstrated that this compound can significantly inhibit CHK1 activity, leading to:

  • Increased apoptosis in cancer cells.
  • Enhanced efficacy of chemotherapeutic agents when used in combination therapies.
Biological Target Mechanism of Action Potential Outcomes
Checkpoint Kinase 1InhibitionIncreased sensitivity to chemotherapy
Other related kinasesCompetitive bindingPotential for broader therapeutic applications

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of similar compounds has provided insights into optimizing the biological activity of this compound. For instance, modifications to the piperazine or pyrimidine moieties can enhance potency and selectivity against specific kinases.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines at nanomolar concentrations.
  • In Vivo Models : Tumor xenograft models showed that treatment with this compound led to substantial tumor regression when combined with standard chemotherapy agents.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Piperazine vs. Piperidine Substituents

  • Piperazine (two nitrogen atoms) in the target compound provides stronger hydrogen-bonding capability compared to piperidine (one nitrogen) in compound N,N-Dimethyl-6-(piperidin-1-yl)pyrimidin-4-amine . This difference likely influences target selectivity, as seen in , where the piperidine derivative showed moderate activity against Mycobacterium tuberculosis but with a low synthetic yield (26%) .

Alkyl Chain Modifications

  • Such derivatives may be prioritized in CNS drug development.

Electronic and Steric Effects

  • The methoxy group in 6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine introduces electron-donating effects, which could stabilize interactions with aromatic residues in enzyme active sites .

Biological Activity

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring, a piperazine moiety, and a dimethylamino group. The structural formula is pivotal as it influences the compound's solubility, reactivity, and interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Kinase Inhibition : The pyrimidine structure is commonly found in kinase inhibitors. Inhibiting kinases can disrupt signaling pathways involved in cancer progression and inflammatory diseases.
  • Antimicrobial Activity : The piperazine ring is associated with numerous bioactive compounds that exhibit antimicrobial properties. Compounds with similar structures have demonstrated efficacy against bacterial and fungal strains .
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against human tumor cell lines, indicating potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound and related compounds:

Activity TypeObserved EffectsReferences
Antitumor Cytotoxicity against human tumor cells
Antibacterial Inhibition of bacterial growth
Antifungal Efficacy against fungal infections
Kinase Inhibition Targeting specific kinases

Case Study 1: Antitumor Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research has indicated that compounds structurally similar to this compound possess notable antibacterial and antifungal activities. A comparative study demonstrated that these compounds could inhibit the growth of resistant bacterial strains, showcasing their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the piperazine or pyrimidine rings can enhance selectivity and potency against specific targets. For example:

ModificationEffect on Activity
Addition of halogensIncreased cytotoxicity
Alteration of the piperazine substituentsEnhanced antimicrobial properties

Q & A

Q. Methodology :

  • Core synthesis involves nucleophilic substitution at the 6-position of a pyrimidine scaffold. For example, reacting 6-chloro-N,N-dimethylpyrimidin-4-amine with piperazine under reflux in THF or DMF, often with a base (e.g., K2_2CO3_3) to deprotonate piperazine and accelerate substitution .
  • Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) improve yields (>70%). Catalytic Pd or Cu can enhance selectivity in complex scaffolds .

Table 1 : Representative Synthesis Parameters

PrecursorSolventTemp (°C)Time (hrs)Yield (%)Characterization (NMR/MS)
6-Chloro-N,N-dimethylpyrimidin-4-amineTHF8024751H^1H-NMR, ESI-MS
6-Bromo analogDMF100126813C^{13}C-NMR, HRMS

How is structural characterization of this compound performed, and what spectral signatures are critical?

Q. Methodology :

  • 1H^1H-NMR : Key signals include:
    • Pyrimidine H-2/H-5 protons at δ 8.2–8.5 ppm (d, J = 6.0 Hz).
    • N,N-dimethyl groups at δ 3.0–3.2 ppm (s, 6H).
    • Piperazine protons at δ 2.6–3.0 ppm (m, 8H) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks at m/z 248.2 (C10_{10}H17_{17}N6+_6^+) with fragment ions at m/z 175 (loss of piperazine) .

What is the baseline structure-activity relationship (SAR) for pyrimidin-4-amine derivatives targeting adenosine A2A receptors?

Q. Methodology :

  • Key substituents :
    • Piperazine at C6 enhances receptor binding (IC50_{50} < 100 nM for A2A antagonism).
    • N,N-Dimethyl groups at C4 improve solubility but may reduce blood-brain barrier penetration .
  • Table 2 : SAR Summary for A2A Antagonists
CompoundR1 (C4)R2 (C6)A2A IC50_{50} (nM)
N,N-Dimethyl-6-piperazinylN,N-dimethylPiperazine45
N-Methyl-6-morpholinylN-methylMorpholine220
6-(4-Methylpiperazinyl)H4-Me-piperazine90
Data from in vitro radioligand displacement assays .

Advanced Research Questions

How do advanced computational methods (e.g., molecular docking, QSAR) guide the optimization of pyrimidin-4-amine derivatives?

Q. Methodology :

  • Docking studies : Pyrimidine scaffolds align with A2A receptor hydrophobic pockets (PDB: 5IU4). Piperazine forms hydrogen bonds with Glu169 and π-π stacking with Phe168 .
  • QSAR models : LogP values < 3.0 correlate with improved CNS penetration. Polar surface area > 60 Å2^2 reduces bioavailability .
  • Machine learning : Random forest models trained on A2A antagonist datasets prioritize substituents with electron-withdrawing groups at C2 .

How can researchers resolve contradictions in biological activity data across pyrimidin-4-amine analogs?

Q. Methodology :

  • Case study : A compound with 4-fluorophenyl at C2 showed IC50_{50} = 50 nM in one study but 200 nM in another.
    • Root cause : Differences in assay conditions (e.g., CHO-K1 vs. HEK293 cells) or buffer pH affecting protonation states .
    • Resolution : Validate using standardized protocols (e.g., Eurofins Panlabs A2A binding assay) and control for membrane potential .

What in vivo models are appropriate for evaluating the efficacy of this compound in Parkinson’s disease?

Q. Methodology :

  • 6-OHDA-lesioned rats : Measure rotational behavior post-apomorphine. Effective compounds reduce rotations by >50% at 10 mg/kg (oral) .
  • Microdialysis in mice : Monitor striatal dopamine levels. Target >200% increase in extracellular dopamine after 2 hrs .
  • PK/PD correlation : Plasma half-life > 4 hrs and brain/plasma ratio > 0.5 are optimal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.